Cas no 34971-67-0 (3-ethyl-3-methyl-Pyrrolidine)
3-ethyl-3-methyl-Pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-3-methyl-Pyrrolidine
- SCHEMBL12853651
- AT25604
- AKOS011638020
- 3-ethyl-3-methylpyrrolidine
- Pyrrolidine, 3-ethyl-3-methyl-
- Z979421246
- EN300-105323
- CS-0058387
- 34971-67-0
-
- Inchi: 1S/C7H15N/c1-3-7(2)4-5-8-6-7/h8H,3-6H2,1-2H3
- InChI Key: DWEXCXIEVRCDTE-UHFFFAOYSA-N
- SMILES: N1CCC(C)(CC)C1
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12Ų
3-ethyl-3-methyl-Pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B439535-5mg |
3-ethyl-3-methylpyrrolidine |
34971-67-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439535-10mg |
3-ethyl-3-methylpyrrolidine |
34971-67-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439535-50mg |
3-ethyl-3-methylpyrrolidine |
34971-67-0 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM539647-100mg |
3-Ethyl-3-methylpyrrolidine |
34971-67-0 | 95%+ | 100mg |
$267 | 2023-01-02 | |
| Chemenu | CM539647-250mg |
3-Ethyl-3-methylpyrrolidine |
34971-67-0 | 95%+ | 250mg |
$444 | 2023-01-02 | |
| Chemenu | CM539647-1g |
3-Ethyl-3-methylpyrrolidine |
34971-67-0 | 95%+ | 1g |
$888 | 2023-01-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3141-500MG |
3-ethyl-3-methyl-pyrrolidine |
34971-67-0 | 95% | 500MG |
¥ 2,560.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3141-1G |
3-ethyl-3-methyl-pyrrolidine |
34971-67-0 | 95% | 1g |
¥ 3,201.00 | 2023-04-13 | |
| Enamine | EN300-105323-0.05g |
3-ethyl-3-methylpyrrolidine |
34971-67-0 | 95% | 0.05g |
$245.0 | 2023-10-28 | |
| Enamine | EN300-105323-0.1g |
3-ethyl-3-methylpyrrolidine |
34971-67-0 | 95% | 0.1g |
$366.0 | 2023-10-28 |
3-ethyl-3-methyl-Pyrrolidine Suppliers
3-ethyl-3-methyl-Pyrrolidine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-ethyl-3-methyl-Pyrrolidine
Introduction to 3-ethyl-3-methyl-Pyrrolidine (CAS No. 34971-67-0)
3-ethyl-3-methyl-Pyrrolidine, with the chemical identifier CAS No. 34971-67-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the pyrrolidine class, which is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of ethyl and methyl substituents at the 3-position of the pyrrolidine ring imparts distinct chemical reactivity and functionalization possibilities, making it a valuable building block in synthetic chemistry.
The structure of 3-ethyl-3-methyl-Pyrrolidine contributes to its versatility in various chemical transformations. The nitrogen atom in the ring can act as a nucleophile, facilitating reactions such as nucleophilic substitution and condensation reactions. Additionally, the alkyl groups can participate in acid-base chemistry, allowing for the formation of salts and coordination complexes with metal ions. These properties make it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in pyrrolidine derivatives due to their role as pharmacophores in drug discovery. The 3-ethyl-3-methyl-Pyrrolidine scaffold has been explored in several therapeutic areas, including central nervous system (CNS) disorders, inflammation, and infectious diseases. Its structural motif is often found in bioactive molecules that interact with specific biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 3-ethyl-3-methyl-Pyrrolidine is its potential as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged its reactivity to design molecules with improved pharmacokinetic profiles and enhanced binding affinity to biological targets. For instance, studies have shown that modifications at the 3-position of the pyrrolidine ring can significantly influence the potency and selectivity of drug candidates. This has led to the exploration of structurally diverse derivatives aimed at optimizing therapeutic efficacy while minimizing side effects.
The synthesis of 3-ethyl-3-methyl-Pyrrolidine has been optimized through various methodologies, including catalytic hydrogenation, alkylation reactions, and cyclization processes. These synthetic routes highlight the compound's adaptability in different chemical frameworks, allowing for scalable production and customization for specific applications. Advances in synthetic techniques have enabled researchers to produce high-purity batches of CAS No. 34971-67-0, ensuring reliability in downstream applications such as drug formulation and clinical trials.
Recent research has also focused on the biological activity of 3-ethyl-3-methyl-Pyrrolidine and its derivatives. Studies have demonstrated its potential as an antagonist or agonist for various receptors and enzymes relevant to human health. For example, derivatives of this compound have shown promise in modulating neurotransmitter systems involved in mood regulation and pain perception. Additionally, its interaction with inflammatory pathways has been investigated, suggesting potential applications in anti-inflammatory therapies.
The pharmacological evaluation of CAS No. 34971-67-0 has been complemented by computational modeling and high-throughput screening techniques. These approaches have accelerated the identification of lead compounds with favorable pharmacokinetic properties. By integrating experimental data with computational predictions, researchers can rapidly optimize molecular structures for better drug-like characteristics. This synergy between experimental chemistry and computational biology underscores the importance of interdisciplinary collaboration in modern drug discovery.
In conclusion, 3-ethyl-3-methyl-Pyrrolidine (CAS No. 34971-67-0) represents a fascinating compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its reactivity and biological potential, make it a valuable asset for researchers developing new therapeutics. As our understanding of its properties continues to evolve, so too will its role in advancing healthcare solutions across multiple therapeutic domains.
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